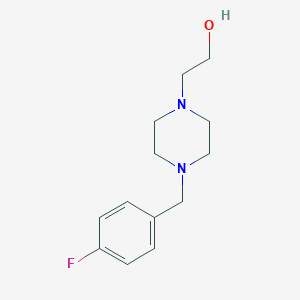

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZHNDKCJQKXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351232 | |

| Record name | 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174561-11-6 | |

| Record name | 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174561-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)piperazine

This guide provides a comprehensive technical overview for the synthesis of this compound, a substituted piperazine derivative of interest in medicinal chemistry and drug development. We will explore the primary synthetic methodologies, delve into the mechanistic principles behind them, and provide detailed, field-proven protocols for their execution. This document is intended for an audience of researchers, scientists, and drug development professionals, offering actionable insights grounded in established chemical principles.

Introduction and Strategic Overview

This compound is a tertiary amine containing the core piperazine scaffold, which is a prevalent structural motif in a multitude of marketed drugs. The piperazine ring often imparts favorable pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability. The presence of a fluorobenzyl group can influence metabolic stability and receptor binding affinity, while the hydroxyethyl tail offers a handle for further functionalization or can participate in key hydrogen bonding interactions.

The synthesis of this molecule can be approached from several strategic disconnections. The most common and industrially scalable methods involve the formation of one of the C-N bonds to the piperazine core. This guide will focus on two primary, robust pathways:

-

Pathway A: N-alkylation of 1-(2-hydroxyethyl)piperazine with a suitable 4-fluorobenzyl electrophile.

-

Pathway B: N-alkylation of 1-(4-fluorobenzyl)piperazine with a 2-hydroxyethyl electrophile.

Additionally, we will conceptually explore a third alternative, Reductive Amination, which offers a convergent one-pot approach.

Physicochemical Properties of the Target Compound

A summary of the key physicochemical properties for this compound is provided below.[1][2][][4]

| Property | Value |

| CAS Number | 174561-11-6 |

| Molecular Formula | C₁₃H₁₉FN₂O |

| Molecular Weight | 238.30 g/mol |

| Appearance | White to off-white solid or oil |

| Melting Point | 55-56°C[] |

| Boiling Point | ~356°C at 760 mmHg[] |

| Density | ~1.155 g/cm³[] |

| SMILES | C1CN(CCN1CCO)CC2=CC=C(C=C2)F[] |

| InChI Key | KCZHNDKCJQKXCG-UHFFFAOYSA-N[] |

Primary Synthetic Pathway: N-Alkylation of 1-(2-Hydroxyethyl)piperazine

This is arguably the most direct and widely employed route, leveraging the differential reactivity of the two nitrogen atoms in the starting piperazine. 1-(2-Hydroxyethyl)piperazine possesses one secondary and one tertiary amine, making the secondary amine the exclusive site for the desired alkylation.

Reaction Principle and Mechanistic Insight

The core of this synthesis is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine of 1-(2-hydroxyethyl)piperazine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride (or bromide). The reaction requires a base to neutralize the hydrogen halide (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.

Choice of Reagents:

-

Starting Material: 1-(2-Hydroxyethyl)piperazine is a commercially available and relatively inexpensive building block.[5][6]

-

Alkylating Agent: 4-Fluorobenzyl chloride is the preferred electrophile due to its higher reactivity compared to the bromide, although the bromide is also suitable. It is a lachrymator and should be handled with care in a fume hood.

-

Base: A non-nucleophilic organic base like triethylamine (TEA) is commonly used as it is soluble in organic solvents and its hydrochloride salt can often be easily filtered off or removed during aqueous work-up.[7] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are also effective, particularly in polar aprotic solvents like acetonitrile or DMF.

-

Solvent: A polar solvent is required to dissolve the reactants. Ethanol, isopropanol, or acetonitrile are excellent choices. Ethanol is often preferred as it readily dissolves the reactants and the triethylamine hydrochloride byproduct has limited solubility, sometimes allowing for its removal by filtration.[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous N-alkylation reactions on the 1-(2-hydroxyethyl)piperazine scaffold.[5][7]

Materials:

-

1-(2-Hydroxyethyl)piperazine (1.0 eq)

-

4-Fluorobenzyl chloride (1.05 eq)

-

Triethylamine (1.2 eq)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-hydroxyethyl)piperazine and anhydrous ethanol (approx. 10 mL per gram of piperazine).

-

Stir the solution until the piperazine derivative is fully dissolved.

-

Add triethylamine to the solution.

-

Slowly add 4-fluorobenzyl chloride dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (or stir at room temperature for an extended period, e.g., 5-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperazine is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and ethyl acetate. Partition the mixture in a separatory funnel.

-

Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product, typically an oil or a low-melting solid, can be purified by column chromatography on silica gel (using a gradient of dichloromethane/methanol or ethyl acetate/hexanes) or by vacuum distillation to afford the pure this compound.

Experimental Workflow Diagram

Sources

- 1. This compound | C13H19FN2O | CID 693807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 4. This compound [oakwoodchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

Physicochemical properties of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine

Introduction

This compound is a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine ring is a privileged scaffold, appearing in numerous approved drugs due to its favorable pharmacokinetic properties, including high aqueous solubility and the ability to form salts. The specific combination of a fluorobenzyl group and a hydroxyethyl tail on this molecule creates a unique profile of polarity, reactivity, and potential for biological interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a deep understanding of the compound's core physicochemical properties, the experimental rationale for their determination, and their implications for research and development. As a senior application scientist, the focus here is on the "why" behind the data, ensuring that every piece of information is contextualized with practical, field-proven insights.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all subsequent research. The compound is systematically named and identified by several key descriptors.

-

Systematic Name: 2-(4-(4-fluorobenzyl)piperazin-1-yl)ethan-1-ol

-

Common Synonyms: this compound

The molecule's architecture, featuring a central piperazine ring N,N'-disubstituted with distinct functional groups, dictates its chemical behavior.

Core Physicochemical Properties

The interplay of the aromatic fluorine, the basic piperazine nitrogens, and the polar hydroxyl group results in a distinct set of properties crucial for handling, formulation, and predicting biological fate.

| Property | Value | Significance & Implications |

| Appearance | White to off-white solid or crystalline powder. | A consistent appearance is a primary indicator of purity. Color changes may suggest degradation or impurities. |

| Molecular Weight | 238.30 g/mol [1][3][] | Essential for all stoichiometric calculations, solution preparation, and mass spectrometry analysis. |

| XLogP3-AA | 1.5 (Predicted) | Indicates moderate lipophilicity. This value suggests a good balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the -OH group) | The hydroxyl group can donate a hydrogen bond, influencing solubility in protic solvents and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (two N atoms, one O atom) | Multiple sites for hydrogen bonding enhance aqueous solubility and receptor binding potential. |

| pKa (Predicted) | Base pKa₁ ≈ 8.5-9.5; Base pKa₂ ≈ 4.0-5.0 | The two piperazine nitrogens have distinct basicities. The pKa dictates the ionization state at physiological pH (7.4), which is critical for solubility, receptor interaction, and ADME properties. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | High solubility is advantageous for formulation and in vitro assays. Solubility is pH-dependent due to the basic nitrogens. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unalterable fingerprint of the molecule, confirming its identity and purity. The interpretation of these spectra is a critical skill for any research scientist.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure determination. The predicted ¹H and ¹³C NMR spectra in a solvent like CDCl₃ would exhibit characteristic signals corresponding to each unique chemical environment.

-

¹H NMR Analysis:

-

Aromatic Protons (δ ≈ 7.0-7.3 ppm): The fluorinated benzene ring will show two distinct signals, likely appearing as two doublets or a complex multiplet, integrating to 4 protons in total. The coupling pattern is characteristic of a 1,4-disubstituted ring.

-

Benzyl Protons (-CH₂-, δ ≈ 3.5 ppm): A sharp singlet integrating to 2 protons, corresponding to the methylene bridge between the piperazine and the phenyl ring[5].

-

Hydroxyethyl Protons (-CH₂CH₂OH): Two triplets are expected. The methylene group attached to the nitrogen (N-CH₂) would appear around δ ≈ 2.6 ppm, while the methylene group attached to the oxygen (-CH₂-OH) would be further downfield, around δ ≈ 3.6 ppm.

-

Piperazine Ring Protons (δ ≈ 2.4-2.7 ppm): These 8 protons often appear as a broad, overlapping multiplet due to complex coupling and conformational exchange.

-

Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, which can be confirmed by D₂O exchange.

-

-

¹³C NMR Analysis:

-

Aromatic Carbons (δ ≈ 115-165 ppm): Expect four signals for the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant, a key diagnostic feature[5].

-

Benzyl Carbon (-CH₂-, δ ≈ 62 ppm): A single peak for the benzylic carbon.

-

Piperazine Carbons (δ ≈ 50-55 ppm): Typically two distinct signals for the piperazine ring carbons.

-

Hydroxyethyl Carbons (N-CH₂- and -CH₂-OH, δ ≈ 58-60 ppm): Two signals corresponding to the two carbons of the ethyl chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

O-H Stretch (3200-3500 cm⁻¹): A broad, strong absorption band characteristic of the hydroxyl group.

-

C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic) (2800-3000 cm⁻¹): Strong, sharp peaks corresponding to the piperazine, benzyl, and ethyl C-H bonds.

-

C=C Stretch (Aromatic) (1500-1600 cm⁻¹): Multiple sharp bands of variable intensity.

-

C-N Stretch (1100-1250 cm⁻¹): Medium intensity bands associated with the tertiary amine bonds.

-

C-F Stretch (1000-1100 cm⁻¹): A strong, characteristic absorption for the aryl-fluoride bond.

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation would be the protonated molecular ion.

-

Molecular Ion Peak [M+H]⁺: m/z = 239.15

-

Key Fragmentation Pathways:

-

Loss of the hydroxyethyl group: Cleavage of the C-N bond can lead to a fragment at m/z = 195.

-

Benzylic cleavage: Fission of the bond between the benzyl CH₂ and the piperazine ring can produce a fluorobenzyl cation at m/z = 109.

-

Experimental Workflows for Physicochemical Characterization

The trustworthiness of data relies on robust and validated experimental protocols. The following section details the standard operating procedures for characterizing a new batch of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of pharmaceutical analysis for its ability to separate the main compound from trace impurities, providing a quantitative measure of purity. A UV detector is ideal as the fluorobenzyl group contains a strong chromophore.

Methodology:

-

System Preparation: Use a standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is the logical choice for this moderately polar molecule.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape for the basic amines).

-

Solvent B: Acetonitrile.

-

-

Gradient Elution: Start with a high aqueous concentration (e.g., 95% A) and ramp up the organic solvent (e.g., to 95% B) over 15-20 minutes. This ensures that both polar and non-polar impurities are eluted and detected.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~220 nm, corresponding to the absorbance of the phenyl ring.

-

Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of water:acetonitrile to a concentration of ~1 mg/mL.

-

Validation: The system is considered valid for analysis only if a reference standard injection shows a symmetrical peak with a tailing factor between 0.9 and 1.5. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Causality: This protocol ensures that the synthesized molecule is indeed the correct structure and not an isomer. It provides definitive proof of atomic connectivity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer is required for adequate signal resolution[6].

-

¹H NMR Acquisition: Acquire a standard proton spectrum. If the -OH proton is difficult to identify, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the -OH peak will disappear.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ groups, further confirming assignments.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and compare the ratios to the expected number of protons for each group. Compare chemical shifts to predicted values and reference data for similar structures[5][6].

Synthesis and Reactivity

Understanding the synthesis provides context for potential impurities. A common and efficient route is the nucleophilic substitution reaction between 1-(2-hydroxyethyl)piperazine and 4-fluorobenzyl chloride.

Key Reactive Sites:

-

Piperazine Nitrogens: The lone pair of electrons on the tertiary amines makes them basic and nucleophilic. They will readily react with acids to form salts.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified, making it a versatile handle for further chemical modification.

Conclusion

This compound is a molecule with a well-defined set of physicochemical properties that make it an attractive building block in chemical and pharmaceutical research. Its moderate lipophilicity, high potential for hydrogen bonding, and dual basic centers create a balanced profile for drug design. A thorough understanding and application of the analytical methodologies described in this guide are essential for ensuring the quality, identity, and purity of the compound, thereby guaranteeing the integrity and reproducibility of any subsequent scientific investigation.

References

-

PubChem. This compound | C13H19FN2O | CID 693807. Available from: [Link]

-

Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Available from: [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. 1-Acetyl-4-(2-hydroxyethyl) Piperazine. Available from: [Link]

-

Schmid, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

Sources

- 1. vibrantpharma.com [vibrantpharma.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. This compound | C13H19FN2O | CID 693807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine (CAS: 174561-11-6)

Introduction: A Privileged Scaffold in Modern Drug Discovery

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)piperazine is a synthetic organic compound featuring two key pharmacophores: the piperazine ring and a fluorobenzyl group. The piperazine nucleus is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs due to its ability to improve aqueous solubility and oral bioavailability.[1] The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, enhancing interactions with biological targets.[1][2]

The incorporation of a fluorine atom, specifically in the para position of the benzyl ring, is a strategic choice in drug design. The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by preventing oxidative degradation.[3] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions, often leading to improved potency and selectivity.[3][4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, analytical characterization methods, and its significant applications in neuroscience research and medical imaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| CAS Number | 174561-11-6 | [][6] |

| Molecular Formula | C13H19FN2O | [][6] |

| Molecular Weight | 238.30 g/mol | [] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 55-56 °C | [] |

| Boiling Point | 356 °C at 760 mmHg | [] |

| Density | 1.155 g/cm³ | [] |

| IUPAC Name | 2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethanol | [] |

| SMILES | C1CN(CCN1CCO)CC2=CC=C(C=C2)F | [] |

| InChI Key | KCZHNDKCJQKXCG-UHFFFAOYSA-N | [] |

Synthesis Protocol: N-Alkylation of 1-(2-Hydroxyethyl)piperazine

The most direct and widely applicable method for the synthesis of this compound is the nucleophilic substitution reaction (N-alkylation) between 1-(2-Hydroxyethyl)piperazine and 4-fluorobenzyl chloride. The secondary amine of the piperazine ring acts as a nucleophile, displacing the chloride from the benzylic position of 4-fluorobenzyl chloride.

Reaction Scheme

Caption: Synthetic scheme for this compound.

Step-by-Step Methodology

This protocol is adapted from a general procedure for the N-alkylation of piperazine derivatives.[4][8]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-Hydroxyethyl)piperazine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution. The base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Addition of Alkylating Agent: To the stirring solution, add 4-fluorobenzyl chloride (1.05 equivalents) dropwise at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the starting piperazine derivative.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining aqueous phase.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Evaporate the solvent to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

-

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and integrity of the synthesized this compound.

Caption: A typical analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the final compound. Due to the lack of a strong chromophore in the piperazine moiety itself, a UV detector set at a wavelength suitable for the fluorobenzyl group (around 254 nm) is typically used. For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.[9][10] A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common choice for separating the product from starting materials and byproducts.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group (typically two doublets of doublets), a singlet for the benzylic methylene protons, and multiplets for the ethyl and piperazine ring protons. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the characteristic C-F coupled signals for the fluorinated aromatic ring.

Note: As of the writing of this guide, publicly available, experimentally determined ¹H and ¹³C NMR spectra for this specific compound are limited. However, spectral prediction tools can provide theoretical chemical shifts for initial comparison.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The expected molecular ion peak [M+H]⁺ would be at m/z 239.15. Fragmentation patterns can also provide structural information. A mass spectrum for the closely related 1-(4-chlorobenzyl)-4-(2-hydroxyethyl)piperazine shows a molecular ion peak, providing a good reference for the expected behavior of the fluorinated analog.[13]

Applications in Research and Drug Development

This compound is a valuable research chemical, primarily utilized as a key intermediate or a tool compound in the field of neuroscience and neuropharmacology.

Dopamine Transporter (DAT) Ligand Development

The core structure of this compound is closely related to potent and selective ligands for the dopamine transporter (DAT).[2][14] DAT is a membrane protein that regulates the concentration of dopamine in the synaptic cleft and is a primary target for psychostimulants like cocaine. The GBR class of compounds, such as GBR 12909 (1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), are well-known DAT inhibitors.[14][15][16] this compound can serve as a building block for synthesizing more complex analogs with tailored affinities and selectivities for DAT, with the ultimate goal of developing therapeutic agents for conditions like cocaine addiction and Parkinson's disease.[2][17]

Positron Emission Tomography (PET) Imaging Agents

The fluorobenzylpiperazine moiety is a common structural motif in the development of radiotracers for Positron Emission Tomography (PET) imaging. By replacing the stable fluorine-19 with the positron-emitting isotope fluorine-18, this molecule can be transformed into a PET probe. Such radiolabeled compounds are used to visualize and quantify biological targets in vivo, such as receptors and transporters in the brain. For instance, fluorobenzyl piperazine derivatives have been synthesized and evaluated as PET imaging agents for melanoma tumors and sigma-2 receptors.[18][19] The title compound is a suitable precursor for the synthesis of novel PET tracers targeting various neuroreceptors and transporters.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and disposal.[18] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with its strategic combination of a piperazine ring and a fluorinated benzyl group, represents a significant building block in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the development of novel therapeutic agents and diagnostic tools, particularly in the realm of neuroscience. The insights provided in this guide aim to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their scientific endeavors.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. Retrieved from [Link]

-

Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist. (n.d.). PMC - NIH. Retrieved from [Link]

-

This compound. (n.d.). Vibrant Pharma Inc. Retrieved from [Link]

-

1-(4-Fluorobenzyl)piperazine. (2016). mzCloud. Retrieved from [Link]

-

(PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. (2013). ResearchGate. Retrieved from [https://www.researchgate.net/publication/235905054_Synthesis_and_Radiosynthesis_of_a_Novel_PET_Fluorobenzyl_Piperazine_for_Melanoma_Tumour_Imaging_18F]MEL054]([Link])

-

Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2008). PubMed. Retrieved from [Link]

-

Synthesis of 1-(2-hydroxyethyl)-4-[4-(methylthio)benzyl] piperazine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. Retrieved from [Link]

-

Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015). ResearchGate. Retrieved from [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]

-

Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. (2015). PubMed. Retrieved from [Link]

-

The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PMC - PubMed Central - NIH. Retrieved from [Link]

-

1-(4-FLUOROBENZYL)PIPERAZINE. (n.d.). gsrs. Retrieved from [Link]

-

Development of 18 F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. (n.d.). MDPI. Retrieved from [Link]

-

Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP. (n.d.). PubMed Central. Retrieved from [Link]

-

Reductive amination of piperazine. (2024). Reddit. Retrieved from [Link]

-

2-(4-(4-fluorobenzyl)piperazin-1-yl)ethanol. (n.d.). Vibrant Pharma Inc. Retrieved from [Link]

-

1,4-Bis(2-hydroxyethyl)piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

1-(4-Chlorobenzyl)-4-(2-hydroxyethyl)piperazine. (n.d.). Spectrum. Retrieved from [Link]

-

1-Hydrosilatrane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Facilitating PET Imaging: Eco-Friendly Purification Using Solid-Phase Material for Labeling Metal-Based Radiopharmaceuticals. (2025). ResearchGate. Retrieved from [Link]

-

1-(2-Hydroxyethyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2006). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. This compound | C13H19FN2O | CID 693807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of long-acting dopamine transporter ligands as potential cocaine-abuse therapeutic agents: chiral hydroxyl-containing derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. jocpr.com [jocpr.com]

- 10. reddit.com [reddit.com]

- 11. Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer [18F]3F4AP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacological Characterization of a Dopamine Transporter Ligand That Functions as a Cocaine Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Fluorobenzyl Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The introduction of a fluorobenzyl moiety to this versatile core has given rise to a class of derivatives with significant therapeutic potential across various domains, including oncology, neuropsychiatry, and infectious diseases. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of fluorobenzyl piperazine derivatives. We will delve into their anticancer, antipsychotic, and antimicrobial properties, supported by detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.

Introduction: The Significance of the Fluorobenzyl Piperazine Scaffold

The six-membered piperazine ring, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity and synthetic tractability.[1] These nitrogen atoms provide sites for substitution, allowing for the fine-tuning of physicochemical properties such as polarity, basicity, and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2]

The incorporation of a fluorobenzyl group is a strategic decision in drug design. The fluorine atom, owing to its small size and high electronegativity, can profoundly influence a molecule's properties. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability, thereby improving oral bioavailability. The benzyl group provides a lipophilic character that can facilitate passage through biological membranes.

This guide will systematically explore the diverse biological activities stemming from the synergistic combination of the piperazine core and the fluorobenzyl substituent.

Synthesis of Fluorobenzyl Piperazine Derivatives

The synthesis of fluorobenzyl piperazine derivatives is typically achieved through well-established synthetic routes. A common and efficient method is the nucleophilic substitution reaction between a piperazine derivative and a fluorobenzyl halide.

General Synthetic Scheme

A versatile and widely used method for preparing monosubstituted piperazines involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to prevent disubstitution.[3] The synthesis of 1-(fluorobenzyl)piperazine can be accomplished via a one-pot, one-step procedure from a protonated piperazine, eliminating the need for protecting groups and proceeding in common solvents at room or elevated temperatures.[3]

Caption: General Synthetic Pathway for Fluorobenzyl Piperazine Derivatives.

Experimental Protocol: Synthesis of 1-(2-Fluorobenzyl)piperazine

This protocol outlines a representative synthesis of a fluorobenzyl piperazine derivative.

Materials:

-

Piperazine

-

2-Fluorobenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of piperazine (2 equivalents) in acetonitrile, add potassium carbonate (3 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-fluorobenzyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure 1-(2-fluorobenzyl)piperazine.

Anticancer Activity: A Promising Frontier

Fluorobenzyl piperazine derivatives have emerged as a significant class of compounds with potent anticancer activities against a range of human cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[5]

Mechanism of Action

Many fluorobenzyl piperazine derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This can occur through both intrinsic and extrinsic pathways. A common mechanism involves the inhibition of anti-apoptotic proteins like BCL2, leading to the activation of caspases and subsequent cell death.[5]

Caption: Simplified pathway of apoptosis induction by fluorobenzyl piperazine derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound ID | Derivative Description | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 1-(2-Fluorobenzyl)piperazine triazole | MCF7 (Breast) | 15.12 (as µg/mL) | [6] |

| 2 | 1-bis(4-fluorophenyl)methyl piperazine vindoline conjugate | HOP-92 (Non-small cell lung) | 1.35 | [1][7] |

| 3 | N-(5-(4-fluorobenzyl)thiazol-2-yl) derivative | K-562 (Leukemia) | 0.0564 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Fluorobenzyl piperazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorobenzyl piperazine derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

-

Position of Fluorine: The position of the fluorine atom on the benzyl ring can significantly impact anticancer activity. For instance, some studies have shown that derivatives with a 4-fluorophenyl or 2-fluorophenyl group exhibit high efficacy.[6]

-

Substituents on the Piperazine Ring: The nature of the substituent at the N-4 position of the piperazine ring is a key determinant of activity. The presence of bulky and lipophilic groups can enhance cytotoxicity.

-

Hybrid Molecules: Conjugating fluorobenzyl piperazine with other pharmacophores, such as natural products like vindoline, can lead to highly potent anticancer agents.[1][7] The 4-fluorobenzyl and piperazine moieties have been identified as crucial functional groups for the anticancer activity of some of these hybrid compounds.[9]

Antipsychotic Potential: Modulating Neurotransmitter Receptors

Piperazine derivatives are well-represented among antipsychotic drugs, primarily due to their ability to interact with dopamine and serotonin receptors in the central nervous system (CNS).[10] Fluorobenzyl piperazine derivatives are being explored as potential novel antipsychotics with improved efficacy and side-effect profiles.

Mechanism of Action

The antipsychotic effects of these compounds are largely attributed to their antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[11] A dual antagonism of these receptors is a hallmark of atypical antipsychotics, which are effective against both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[11]

Caption: Dual antagonism of D₂ and 5-HT₂A receptors by fluorobenzyl piperazine derivatives.

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for a specific receptor is measured by its inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

| Compound ID | Receptor | Kᵢ (nM) | Reference |

| 4 | Dopamine D₂ | 300 | [12] |

| 4 | Serotonin 5-HT₁A | 41.5 | [12] |

| 4 | Serotonin 5-HT₂A | 315 | [12] |

| 5 | Dopamine D₃ | 1.4 | [13] |

| 5 | Dopamine D₂ | >400-fold selectivity for D₃ | [13] |

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human D₂ or 5-HT₂A receptors)

-

Radioligand (a radioactive molecule that binds to the receptor, e.g., [³H]-spiperone for D₂ receptors)

-

Fluorobenzyl piperazine derivatives (test compounds)

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the fluorobenzyl piperazine derivative. Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

-

Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

-

Arylpiperazine Moiety: The nature of the aryl group attached to the piperazine nitrogen is critical. The introduction of a substituent at the ortho position of the phenyl ring is often preferred for binding to the dopamine D₂ receptor.[14]

-

Linker Length: The length of the alkyl chain connecting the piperazine ring to another part of the molecule can influence receptor affinity and selectivity.

-

Terminal Group: The terminal functional group plays a significant role in modulating the pharmacological profile.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents.[15] Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity, and the incorporation of a fluorobenzyl group can enhance this property.[16]

Mechanism of Action

The antimicrobial mechanisms of fluorobenzyl piperazine derivatives can be diverse. They may disrupt the bacterial cell membrane, inhibit essential enzymes involved in microbial metabolism, or interfere with DNA synthesis.

Caption: Multiple potential targets for the antimicrobial action of fluorobenzyl piperazine derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 6 | Staphylococcus aureus | 1-5 | [17] |

| 6 | Escherichia coli | >5 | [17] |

| 7 | Candida albicans | 2.22 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Fluorobenzyl piperazine derivatives (dissolved in DMSO)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Positive control (growth control) and negative control (sterility control)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the fluorobenzyl piperazine derivatives in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as observed by the naked eye.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: Increased lipophilicity, often achieved by introducing substituents like trifluoromethyl or fluoro groups on the phenyl ring of the N-arylpiperazine moiety, can improve antimycobacterial activity.[18]

-

Substitution Pattern on the Phenyl Ring: The position of substituents on the phenyl ring can influence the spectrum of activity. For example, some derivatives show greater potency against Gram-positive bacteria.[17]

-

Quinolone Conjugates: The incorporation of a fluoromethylpiperazine moiety at the C-7 position of quinolones can result in compounds with excellent in vitro antibacterial activity and improved oral absorption compared to ciprofloxacin.[3]

Conclusion and Future Directions

Fluorobenzyl piperazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their synthetic accessibility and the tunability of their physicochemical properties make them attractive scaffolds for the development of novel therapeutics. The evidence presented in this guide underscores their potential as anticancer, antipsychotic, and antimicrobial agents.

Future research should focus on:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

Optimization of Pharmacokinetic Properties: Further structural modifications to improve absorption, distribution, metabolism, and excretion (ADME) profiles are crucial for translating in vitro potency to in vivo efficacy.

-

In Vivo Studies: Rigorous preclinical evaluation in animal models is necessary to assess the therapeutic potential and safety of lead compounds.

-

Combating Drug Resistance: Exploring the efficacy of these derivatives against drug-resistant cancer cell lines and microbial strains is a critical area of investigation.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate the discovery and development of the next generation of fluorobenzyl piperazine-based medicines.

References

-

Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

-

Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. [Link]

-

Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomoperazinyl)quinolone Antibacterials. PubMed. [Link]

-

Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. [Link]

-

The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. [Link]

-

Structure-activity relationship of target compounds. ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. [Link]

-

Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. National Institutes of Health. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

-

Synthesis, Anticancer Evaluation and Molecular Docking Studies of 1-(2-Fluorobenzyl)piperazine Triazoles: A Novel Breast Cancer Cell Inhibitors. ResearchGate. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. [Link]

-

Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. [Link]

-

Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

-

Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. MDPI. [Link]

-

Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Semantic Scholar. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

-

A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Bohrium. [Link]

Sources

- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. mdpi.com [mdpi.com]

A Technical Guide to Investigating the Therapeutic Potential of 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine

Abstract

The piperazine moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties allow for versatile substitutions at its two nitrogen atoms, enabling fine-tuning of pharmacological activity.[1] This guide focuses on the compound 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine (PubChem CID: 693807), a molecule that, while not extensively characterized in public literature, possesses structural motifs suggestive of significant therapeutic potential.[3] By deconstructing its architecture and drawing parallels with well-documented piperazine derivatives, we can formulate a robust, data-driven strategy for identifying and validating its primary biological targets. This document provides a predictive analysis of its most probable target classes—primarily within the Central Nervous System (CNS) and oncology—and presents a comprehensive, tiered workflow for its experimental evaluation, designed for researchers in drug discovery and development.

Introduction: The Piperazine Scaffold in Drug Discovery

The six-membered heterocyclic ring containing two nitrogen atoms in opposite positions, known as piperazine, is a structure of immense pharmacological importance.[1][4] This scaffold is present in a wide array of FDA-approved drugs targeting diverse therapeutic areas, including psychiatry, oncology, virology, and inflammation.[2][5] The success of the piperazine ring stems from several key features:

-

Structural Versatility: The two nitrogen atoms can be independently functionalized, allowing for the creation of vast chemical libraries with varied properties.[1]

-

Physicochemical Properties: Under physiological pH, one of the nitrogen atoms is typically protonated, enhancing aqueous solubility and allowing for critical hydrogen bond interactions with biological targets.[5]

-

Blood-Brain Barrier (BBB) Permeability: Many N-arylpiperazine derivatives exhibit the ability to cross the BBB, making them particularly valuable for developing drugs targeting CNS disorders.[6]

Given these attributes, any novel, synthetically accessible piperazine derivative like this compound warrants a thorough investigation of its therapeutic potential.

Structural Analysis and Target Prediction

The therapeutic potential of this compound can be inferred by analyzing its constituent chemical moieties.

-

Piperazine Core: The central ring acts as the foundational scaffold.

-

1-(4-Fluorobenzyl) Group: This arylpiperazine motif is strongly associated with activity at aminergic G-protein coupled receptors (GPCRs) and transporters within the CNS.[6][7] The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.

-

4-(2-Hydroxyethyl) Group: The presence of a hydroxyl group can increase hydrophilicity and provides a key point for hydrogen bonding with target proteins.[7]

Based on this structural deconstruction and the extensive literature on related compounds, we can prioritize several target classes for investigation.

| Predicted Target Class | Specific Targets of Interest | Structural Rationale | Supporting References |

| Central Nervous System (CNS) | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Dopamine Receptors (D₂-like), Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ) | The N-benzylpiperazine structure is a classic pharmacophore for monoamine pathway modulators. Analogues show high affinity for DAT and SERT. | [5][6][8] |

| Oncology | Receptor Tyrosine Kinases (RTKs), Serine/Threonine Kinases, Anti-apoptotic proteins (e.g., Bcl-2) | N-arylpiperazine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines and can serve as scaffolds for kinase inhibitors. | [1][9] |

| Anti-Inflammatory | Histamine Receptors (H₁), Cyclooxygenase (COX) enzymes | The piperazine scaffold is found in several antihistamine drugs. | [2][5] |

A Proposed Workflow for Target Identification and Validation

A systematic, multi-tiered approach is essential to efficiently identify and validate the biological targets of a novel compound. The following workflow is proposed as a robust starting point for the investigation of this compound.

Phase 1: Initial Target Screening

The primary objective of this phase is to cast a wide net to identify the most probable therapeutic area.

Protocol 3.1.1: Broad Panel Radioligand Binding Screen

-

Objective: To assess the compound's binding affinity against a diverse panel of receptors, transporters, and ion channels.

-

Rationale: This provides an unbiased, high-level view of the compound's selectivity and identifies primary target families. A commercially available panel (e.g., Eurofins SafetyScreen or similar) is cost-effective for initial assessment.

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Submit the compound for screening at a fixed concentration (typically 1-10 µM) against a panel of at least 44 targets, including aminergic GPCRs (dopamine, serotonin), transporters (DAT, SERT, NET), and key kinases.

-

The assay is typically a competitive radioligand binding format. The percentage inhibition of radioligand binding is measured.

-

Self-Validation: Hits are defined as targets showing >50% inhibition. These results must be confirmed by generating a full concentration-response curve to determine the inhibition constant (Kᵢ).

-

Protocol 3.1.2: NCI-60 Human Tumor Cell Line Screen

-

Objective: To evaluate the compound's cytotoxic and growth-inhibitory potential across a broad spectrum of human cancers.

-

Rationale: The NCI-60 panel is a well-established and standardized method for identifying novel anticancer agents and provides insights into potential mechanisms of action based on the pattern of cellular response.[9]

-

Methodology:

-

Prepare and submit the compound to the NCI Developmental Therapeutics Program (DTP) for screening.

-

The compound is typically tested in a single high-dose screen (e.g., 10 µM) across 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

The primary endpoint is cell growth inhibition.

-

Self-Validation: If significant growth inhibition is observed, the compound will proceed to a 5-dose concentration screen to determine the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

-

Phase 2: In-Depth Validation of Primary Targets

Based on the results from Phase 1, this phase focuses on confirming and quantifying the interaction with the most promising targets. The following protocols assume a primary hit in the CNS (monoamine transporters) and a secondary hit in oncology.

Protocol 3.2.1: Dopamine and Serotonin Transporter (DAT/SERT) Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of the compound for human DAT and SERT.

-

Rationale: Many antidepressant and psychostimulant drugs act by inhibiting these transporters.[8] The N-benzylpiperazine scaffold is a common feature in DAT/SERT ligands.[6]

-

Methodology:

-

Materials: HEK293 cell membranes expressing recombinant human DAT or SERT; Radioligand for DAT (e.g., [³H]WIN 35,428); Radioligand for SERT (e.g., [³H]Citalopram); Non-specific binding definer (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure: a. In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein), radioligand (at a concentration near its Kₔ), and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM). b. Incubate at room temperature for 60-90 minutes. c. Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. d. Wash the filters three times with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the Kᵢ value using the Cheng-Prusoff equation. Results should be the mean ± SEM of at least three independent experiments.

-

Phase 3: Functional Characterization and Mechanism of Action

After confirming binding, it is crucial to determine the functional consequence of this interaction.

Protocol 3.3.1: Neurotransmitter Uptake Assay

-

Objective: To determine if the compound acts as an inhibitor or substrate at DAT and SERT.

-

Rationale: This assay differentiates between antagonists (blockers) like cocaine and releasers like amphetamine, which is a critical distinction for therapeutic development.

-

Methodology:

-

Materials: HEK293 cells stably expressing human DAT or SERT; [³H]Dopamine or [³H]Serotonin.

-

Procedure: a. Plate cells in a 96-well plate and grow to confluence. b. Pre-incubate the cells with various concentrations of the test compound for 10-20 minutes. c. Add [³H]Dopamine or [³H]Serotonin and incubate for a short period (5-10 minutes) at 37°C. d. Terminate uptake by washing the cells rapidly with ice-cold buffer. e. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake. Compare results to known inhibitors (e.g., GBR 12909) and substrates (e.g., d-amphetamine).

-

Protocol 3.3.2: Apoptosis Assay (for Oncology Hits)

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Rationale: A key characteristic of many effective anticancer drugs is their ability to trigger programmed cell death in malignant cells.[9]

-

Methodology:

-

Materials: A cancer cell line identified as sensitive in the NCI-60 screen; Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Procedure: a. Treat cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours. b. Harvest the cells and wash with PBS. c. Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. d. Analyze the cell population using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). A significant increase in the apoptotic population compared to a vehicle control indicates the induction of apoptosis.

-

Conclusion and Future Directions

This compound is a compound with significant, unexplored therapeutic potential. Its structural similarity to known CNS-active agents and anticancer compounds makes it a compelling candidate for a thorough drug discovery campaign. The predictive analysis and experimental workflows outlined in this guide provide a clear, logical, and scientifically rigorous path forward.

The initial screening phases will be critical in directing resources toward the most promising therapeutic area. If the compound demonstrates high affinity and selectivity for a specific monoamine transporter, further studies should focus on in vivo behavioral models for depression or anxiety. If a potent and selective anticancer activity is discovered, subsequent efforts should be directed toward identifying the precise molecular target (e.g., through kinome profiling) and evaluating efficacy in xenograft models. This systematic approach will efficiently elucidate the therapeutic value of this promising piperazine derivative.

References

- A Review on Analytical Methods for Piperazine Determination. (2024). NTU JOURNAL OF PURE SCIENCES.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). Fundamental & Clinical Pharmacology.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed.

- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.

- Piperazine derivatives for therapeutic use: a patent review (2010-present). (n.d.). Taylor & Francis Online.

- This compound. (n.d.). PubChem.

- N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-hydroxyethyl)piperazine-1-carboxamide hydrochloride. (n.d.). Benchchem.

- Piperazine. (n.d.). Wikipedia.

- Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. (2003). PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C13H19FN2O | CID 693807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine mechanism of action

Foreword: Re-evaluating the Subject of Inquiry

A comprehensive investigation into the existing scientific literature reveals that 1-(4-Fluorobenzyl)-4-(2-Hydroxyethyl)Piperazine is not characterized as an active pharmaceutical ingredient (API) with a defined mechanism of action. Instead, it is consistently identified as a chemical intermediate or a building block used in the synthesis of more complex pharmaceutical compounds.[1] The available data, primarily from chemical suppliers and synthesis-focused literature, pertains to its chemical properties, such as formula (C13H19FN2O), and its role in synthetic protocols.[2][3][4]

Given the absence of pharmacological studies, including binding assays, functional assays, or clinical trials, it is not scientifically feasible to construct an in-depth guide on its "core mechanism of action." Such an endeavor would be speculative and would not meet the standards of scientific integrity required for the intended audience of researchers and drug development professionals.

Therefore, this document will pivot to address the topic from a scientifically grounded perspective. It will provide an in-depth guide on the pharmacological context of this compound. This will be achieved by:

-

Analyzing its core structure: Deconstructing the molecule into its key pharmacophores—the piperazine ring and the fluorobenzyl group.

-

Elucidating the known mechanisms of these pharmacophores: Discussing the well-established biological activities of piperazine derivatives in pharmacology.

-

Proposing a logical framework for future research: Outlining the necessary experimental workflows to hypothetically determine its mechanism of action, should it be investigated as a novel therapeutic agent.

This approach ensures that the content remains factual, educational, and valuable to the target audience by providing a technical guide on the potential pharmacology and the established methodologies for mechanism of action (MoA) studies, grounded in the compound's chemical nature.

A Technical Guide to the Pharmacological Context and Investigational Framework for this compound

Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Structural Deconstruction and Pharmacological Precedent

The molecule this compound is a derivative of the core piperazine heterocycle. Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the backbone of numerous drugs across various therapeutic areas.[5] Their widespread use stems from the piperazine ring's ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile scaffold for interacting with biological targets.

The Piperazine Core: A Privileged Scaffold